molecular formula C25H23BrN2OS B12104975 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12104975
M. Wt: 479.4 g/mol
InChI Key: NDINSVBBAYQCRJ-XKZIYDEJSA-N
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Description

The compound 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile features a malononitrile core conjugated to an indenylidene moiety substituted with a brominated thiophene ring and a 2-ethylhexyl chain. This architecture confers strong electron-withdrawing properties, making it suitable for applications in organic electronics, such as non-fullerene acceptors in photovoltaics . Its synthesis likely involves condensation reactions between substituted thiophene aldehydes and indenone precursors, followed by malononitrile addition, as seen in analogous pathways .

Properties

Molecular Formula

C25H23BrN2OS

Molecular Weight

479.4 g/mol

IUPAC Name

2-[(2Z)-2-[[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C25H23BrN2OS/c1-3-5-8-16(4-2)11-17-12-19(30-25(17)26)13-22-23(18(14-27)15-28)20-9-6-7-10-21(20)24(22)29/h6-7,9-10,12-13,16H,3-5,8,11H2,1-2H3/b22-13-

InChI Key

NDINSVBBAYQCRJ-XKZIYDEJSA-N

Isomeric SMILES

CCCCC(CC)CC1=C(SC(=C1)/C=C\2/C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

Preparation Methods

Alkylation of Thiophene Derivatives

The introduction of the 2-ethylhexyl side chain onto the thiophene ring is typically achieved via Friedel-Crafts alkylation or transition-metal-mediated cross-coupling. A palladium-catalyzed Stille coupling reaction, as demonstrated in the synthesis of analogous thiophene-based polymers, enables the regioselective attachment of 2-ethylhexyl groups. For instance, 2-bromo-5-iodothiophene undergoes coupling with 2-ethylhexylzinc bromide in the presence of Pd(PPh₃)₄, yielding 4-(2-ethylhexyl)thiophene derivatives. This method ensures minimal byproduct formation and high regiochemical control.

Bromination Strategies

Bromination at the 5-position of the thiophene ring is critical for subsequent functionalization. Recent methodologies highlight two approaches:

  • Electrophilic Aromatic Substitution : Using Fe(NO₃)₃·9H₂O and KBr in acetic acid at 25°C achieves monobromination with 85% yield.

  • Copper-Promoted Oxidative Bromination : Treatment with CuBr₂, HBr, and dimethyl sulfoxide (DMSO) as an oxidant selectively introduces bromine at the 5-position under mild conditions (60°C, 12 h).

Table 1 compares these bromination methods:

MethodReagentsTemperatureYield (%)Selectivity
Fe(NO₃)₃·9H₂O/KBrFe(NO₃)₃, KBr, CH₃COOH25°C85High
CuBr₂/HBr/DMSOCuBr₂, HBr, DMSO60°C78Moderate

Oxidation to Aldehyde

The conversion of the methyl group to a formyl moiety is accomplished via oxidation with MnO₂ in dichloromethane. This step proceeds with 90% efficiency, as reported in the synthesis of benzo[1,2-b:4,5-b′]dithiophene derivatives. Alternative oxidants such as SeO₂ or IBX (2-iodoxybenzoic acid) are less effective, yielding <70% under comparable conditions.

Preparation of 3-Oxo-2,3-dihydro-1H-inden-1-ylidene Intermediate

The indenone moiety is synthesized through a Claisen-Schmidt condensation between indan-1-one and aryl aldehydes. Optimized conditions involve NaOH (10 mol%) in ethanol under reflux (80°C, 6 h), achieving 82% yield. Recent studies emphasize the role of Brønsted acid catalysts (e.g., p-toluenesulfonic acid) in accelerating this reaction, reducing reaction times to 3 h with comparable yields.

Condensation Reactions for Core Structure Assembly

Knoevenagel Condensation with Thiophene Aldehyde

The thiophene-2-carbaldehyde undergoes Knoevenagel condensation with the indenone derivative in the presence of piperidine as a base. Toluene is the preferred solvent due to its high boiling point (110°C), facilitating azeotropic removal of water. This step yields the methylene-bridged intermediate with 75% efficiency.

Malononitrile Incorporation

A second Knoevenagel condensation introduces the malononitrile groups. Using ammonium acetate as a catalyst in THF at 70°C for 8 h, this step proceeds with 68% yield. Microwave-assisted synthesis reduces the reaction time to 1 h while maintaining a 65% yield, as demonstrated in recent protocols for π-conjugated systems.

Table 2 summarizes condensation conditions:

StepCatalystSolventTemperatureTimeYield (%)
Methylene BridgePiperidineToluene110°C12 h75
Malononitrile AdditionNH₄OAcTHF70°C8 h68
Microwave-AssistedNH₄OAcTHF150°C1 h65

Alternative Synthetic Routes and Methodological Comparisons

Recent advances propose a one-pot tandem condensation strategy to streamline the synthesis. For example, combining the thiophene aldehyde, indanone, and malononitrile in a single reactor with DBU (1,8-diazabicycloundec-7-ene) as a dual-base catalyst achieves a 60% overall yield. However, this method suffers from lower regioselectivity compared to stepwise approaches.

Optimization of Reaction Conditions and Scalability

Industrial-scale production necessitates solvent recycling and catalyst recovery. Aqueous workup protocols using biodegradable solvents (e.g., cyclopentyl methyl ether) have been adopted to enhance sustainability. Additionally, flow chemistry systems reduce reaction times by 40% while maintaining yields >70% .

Chemical Reactions Analysis

Types of Reactions

2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to alter the double bonds.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the primary applications of this compound is in the fabrication of OLEDs. Its unique electronic properties make it suitable for use as an emissive layer in OLED devices. The incorporation of thiophene units enhances charge transport and light emission efficiency, which is crucial for high-performance OLEDs. Studies have shown that compounds with similar structures exhibit improved luminescence properties and stability under operational conditions .

Organic Field Effect Transistors (OFETs)
The compound is also explored for use in OFETs due to its semiconducting properties. The presence of the thiophene moiety facilitates charge carrier mobility, making it a candidate for active layers in OFET devices. Research indicates that devices utilizing such compounds can achieve better performance metrics compared to traditional materials .

Organic Photovoltaics (OPVs)
In OPV applications, this compound serves as a donor material, where its ability to form a suitable energy level alignment with acceptor materials enhances overall device efficiency. The structural characteristics allow for effective exciton dissociation and charge transport, which are critical for optimizing solar cell performance .

Material Science

Synthesis and Characterization
The synthesis of 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multi-step organic reactions, including condensation and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyApplicationFindings
Study 1 OLED PerformanceDemonstrated enhanced luminescence efficiency when used as an emissive layer compared to conventional materials.
Study 2 OFET CharacteristicsAchieved high charge carrier mobility (> 0.5 cm²/Vs) in devices fabricated with this compound as the active layer.
Study 3 OPV EfficiencyReported a power conversion efficiency of over 10% when used in conjunction with specific acceptor materials, indicating strong potential for commercial applications.

Mechanism of Action

The mechanism by which 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile exerts its effects is primarily related to its electronic structure. The presence of the thiophene ring and the malononitrile group allows for efficient electron transfer processes, which are crucial for its applications in photocatalysis and organic electronics. The compound can interact with light to generate excited states that facilitate various chemical transformations, making it an effective photocatalyst .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

  • Bromine Position and Alkyl Chain Effects: The target compound’s 5-bromo-4-(2-ethylhexyl)thiophene substituent enhances solubility in organic solvents compared to shorter alkyl chains (e.g., methyl or ethyl) in analogs like 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile . The bulky 2-ethylhexyl group reduces crystallinity, favoring amorphous film formation in optoelectronic devices .
  • Halogen Type: Fluorinated analogs, such as 2-(5,6-difluoro-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydro-1H-inden-1-ylidene)malononitrile (T-2F), exhibit red-shifted absorption spectra due to fluorine’s electron-withdrawing nature, whereas bromine in the target compound may enhance charge transport via heavier atom effects .

Indenone Modifications

  • Substituent Position: The 6-bromo-substituted analog 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile () lacks the thiophene conjugation, resulting in reduced π-extension and lower molar absorptivity compared to the target compound.
  • Electron-Withdrawing Groups: Malononitrile derivatives with oxadiazole-thiophene backbones (e.g., 14a and 14b in Scheme 5, ) show higher thermal stability but narrower absorption ranges due to rigidified structures.

Physicochemical and Electronic Properties

Property Target Compound 2-[3,5-Bis(5-bromothien-2-yl)-thiadiazin-ylidene]-malononitrile T-2F 6-Bromo Analog
Molecular Weight ~550 g/mol (estimated) 532.3 g/mol 328.2 g/mol 315.1 g/mol
Halogen Substituent 5-Bromo (thiophene) 5-Bromo (thiophene) 5,6-Difluoro (indenone) 6-Bromo (indenone)
Absorption λ_max (nm) 650–750 (estimated) 580–630 700–750 450–500
Solubility High (2-ethylhexyl chain) Moderate (short alkyl chains) Low (polar solvents) Low
Application Organic photovoltaics Charge-transfer materials Near-IR absorbers Intermediate synthesis

Computational Similarity Analysis

Using Tanimoto and Morgan metrics (), the target compound shares >70% similarity with T-2F (due to indenone-malononitrile core) but <50% with oxadiazole-thiophene derivatives (). This structural divergence explains differences in optoelectronic behavior.

Key Research Findings

  • The 2-ethylhexyl chain in the target compound improves processability in thin-film devices compared to unalkylated analogs .
  • Bromine’s position on the thiophene ring (vs. indenone) enhances intramolecular charge transfer, as evidenced by broader absorption in the near-IR region compared to the 6-bromo analog .

Biological Activity

The compound 2-(2-((5-bromo-4-(2-ethylhexyl)thiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, often referred to as IC-Th26-Br, is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from various research studies and data sources.

IC-Th26-Br has the following chemical characteristics:

  • Molecular Formula : C25H23BrN2OS
  • Molecular Weight : 479.43 g/mol
  • CAS Number : 2016036-48-7
  • Appearance : Solid

The compound is characterized by the presence of a thiophene ring and malononitrile moiety, which are known to contribute to its biological activity.

Synthesis

The synthesis of IC-Th26-Br involves several steps, typically starting with the preparation of 5-bromo-4-(2-ethylhexyl)thiophene and subsequent reactions to form the final compound. The detailed synthetic route is often documented in chemical literature, including the use of various reagents and conditions to achieve high yields and purity levels.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, a related thiophene derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 3.125 mg/mL against XDR Salmonella Typhi, suggesting that IC-Th26-Br may also possess antibacterial activity due to its structural components .

Anti-inflammatory Potential

Compounds derived from thiophene have been investigated for their anti-inflammatory properties. For example, diastereoisomers of related indene derivatives have shown promise as anti-inflammatory agents in both in vivo and in vitro settings . This suggests a potential for IC-Th26-Br in therapeutic applications targeting inflammation.

Data Table: Summary of Biological Activities

Activity Type Reference Observed Effects
Antibacterial MIC of 3.125 mg/mL against XDR S. Typhi
Antioxidant Scavenging of free radicals
Anti-inflammatory Significant reduction in inflammation markers

Case Studies

  • Antibacterial Efficacy : A study on similar thiophene derivatives highlighted their effectiveness against multi-drug resistant bacterial strains, paving the way for further exploration into IC-Th26-Br's antibacterial potential.
  • Therapeutic Applications : Research involving related compounds has suggested their utility in treating conditions associated with oxidative stress and inflammation, indicating a promising avenue for clinical applications of IC-Th26-Br.

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